molecular formula C4H7NOS B12916987 N-Ethanethioylacetamide CAS No. 3542-00-5

N-Ethanethioylacetamide

Katalognummer: B12916987
CAS-Nummer: 3542-00-5
Molekulargewicht: 117.17 g/mol
InChI-Schlüssel: RTMDKYIXNXHUDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethanethioylacetamide is an organic compound characterized by the presence of both an ethanethioyl group and an acetamide group It is a colorless liquid with a distinct odor and is soluble in water, alcohol, and ether

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethanethioylacetamide can be synthesized through several methods. One common approach involves the reaction of ethanethiol with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the reaction of ethanethiol with acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethanethioylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanethioyl derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanethioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions often require a base and are conducted at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethanethioyl derivatives

    Substitution: Various substituted ethanethioylacetamides

Wissenschaftliche Forschungsanwendungen

N-Ethanethioylacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Ethanethioylacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups is a key aspect of its mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethanethioylacetamide is unique due to its combination of an ethanethioyl group and an acetamide group, which imparts specific chemical properties and reactivity

Eigenschaften

CAS-Nummer

3542-00-5

Molekularformel

C4H7NOS

Molekulargewicht

117.17 g/mol

IUPAC-Name

N-ethanethioylacetamide

InChI

InChI=1S/C4H7NOS/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7)

InChI-Schlüssel

RTMDKYIXNXHUDS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(=S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.